molecular formula C22H23ClFN5O3S B2401933 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251679-58-9

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide

カタログ番号: B2401933
CAS番号: 1251679-58-9
分子量: 491.97
InChIキー: KZKPWZNEIMRYPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a sulfonyl-linked 4-chlorophenylpiperazine moiety and a 2-fluorobenzyl-substituted carboxamide group.

特性

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-27-15-19(21(30)25-14-16-4-2-3-5-20(16)24)22(26-27)33(31,32)29-12-10-28(11-13-29)18-8-6-17(23)7-9-18/h2-9,15H,10-14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKPWZNEIMRYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyrimidine and 3,5-dimethylpiperidine. The thioether linkage is introduced via a nucleophilic substitution reaction using a thiol reagent. The final step involves the acylation of the resulting intermediate with 2-methylphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine or thioether derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

作用機序

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Pyrazole core : 1-methyl substitution enhances metabolic stability compared to unsubstituted pyrazoles.
  • Sulfonyl-piperazine linker : The sulfonyl group (unlike carbonyl or alkyl linkers in other derivatives) may improve electronic effects and hydrogen-bonding capacity .
  • Halogenated aryl groups : The 4-chlorophenyl (piperazine) and 2-fluorophenyl (carboxamide) substituents contribute to lipophilicity and receptor-binding specificity.

Comparison Table

Compound Name Pyrazole Substituents Piperazine Substituents Linker Type Carboxamide Group Biological Activity (IC50)
Target Compound 1-methyl, 4-carboxamide 4-(4-chlorophenyl) Sulfonyl N-(2-fluorobenzyl) Not reported
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-...* 4-methyl, 3-carboxamide None None N-(3-pyridylmethyl) CB1 antagonist (IC50 = 0.139 nM)
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl...** None 4-(4-chlorophenyl) Propyl sulfonate None Not reported

From ; *Compound 3i from .

Key Differences and Implications

Carboxamide Substituents :

  • The 2-fluorobenzyl group in the target compound likely increases lipophilicity and blood-brain barrier permeability compared to the 3-pyridylmethyl group in the compound, which introduces polarity .

Piperazine Modifications :

  • The 4-chlorophenylpiperazine group is shared with compound 3i, but its sulfonyl linkage in the target compound may alter receptor-binding kinetics compared to alkyl-linked derivatives .

Receptor Affinity :

  • The compound’s high CB1 affinity (IC50 = 0.139 nM) highlights the importance of dichlorophenyl and pyridylmethyl groups in CB1 antagonism. The target compound’s fluorophenyl and chlorophenyl groups may target similar receptors, but activity data are needed for confirmation .

生物活性

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide (often referred to as M461-2984) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, efficacy against various cancer types, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of M461-2984 is C21H22ClN5O3SC_{21}H_{22}ClN_{5}O_{3}S, with a molecular weight of approximately 459.96 g/mol. The compound features a pyrazole core substituted with a piperazine moiety and a sulfonyl group, which may contribute to its biological activity.

PropertyValue
Molecular Weight459.96 g/mol
LogP2.887
LogD2.886
Water Solubility (LogSw)-3.79
Polar Surface Area73.431 Ų

M461-2984's mechanism of action is primarily linked to its ability to inhibit specific kinases involved in oncogenic signaling pathways. Research has indicated that compounds similar to M461-2984 can inhibit the AKT signaling pathway, which is crucial in various cancers, including glioblastoma.

Case Study: Inhibition of AKT2/PKBβ

A study focusing on compounds with similar structures demonstrated that certain derivatives effectively inhibited the kinase AKT2/PKBβ, which plays a significant role in glioma malignancy. For instance, compound 4j , a related pyrazole derivative, showed low micromolar activity against AKT2 and inhibited the formation of neurospheres in patient-derived glioma stem cells while exhibiting low toxicity towards non-cancerous cells .

Anticancer Activity

M461-2984 has been evaluated for its anticancer properties across various studies:

  • In Vitro Studies : In vitro assays have shown that M461-2984 exhibits significant cytotoxicity against various cancer cell lines, including glioblastoma and other solid tumors.
  • Selectivity : The compound demonstrates a favorable selectivity profile, showing greater efficacy against cancer cells compared to non-cancerous cells, which is critical for minimizing side effects in therapeutic applications.
  • Combination Therapies : Preliminary data suggest that M461-2984 may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, potentially leading to improved treatment outcomes for patients with resistant forms of cancer.

Additional Biological Activities

Beyond its anticancer properties, there is emerging evidence suggesting that M461-2984 may possess neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. The presence of the piperazine ring is often associated with neuroactive compounds, indicating possible interactions with neurotransmitter systems.

Q & A

Synthesis Optimization

Q: What critical steps are required to optimize the synthesis of this compound? A: Synthesis optimization involves:

  • Multi-step reactions : Begin with sulfonylation of the piperazine intermediate, followed by coupling with the pyrazole-carboxamide core. Ensure stoichiometric control to avoid side products .
  • Reaction conditions : Use polar aprotic solvents (e.g., DMF or DCM) at 60–80°C for sulfonyl group incorporation. Monitor progress via TLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Confirm purity (>95%) using HPLC .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity? A: Key methods include:

  • NMR spectroscopy : Assign peaks for the piperazine (δ 2.8–3.5 ppm), sulfonyl (δ 3.6–3.8 ppm), and fluorophenyl (δ 7.1–7.3 ppm) groups .
  • Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., m/z 528.08 for [M+H]⁺) .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the piperazine-pyrazole core .

Receptor Interaction Mechanisms

Q: How does the compound interact with neurotransmitter receptors? A: The piperazine moiety likely modulates serotonin (5-HT₁A/2A) or dopamine D₂/D₃ receptors due to structural homology with known ligands. Advanced studies should:

  • Conduct radioligand binding assays with transfected HEK-293 cells expressing target receptors .
  • Compare binding affinity (Kᵢ) against reference compounds (e.g., aripiprazole for D₂) .
  • Use molecular docking to map interactions with receptor active sites .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications influence biological activity? A: SAR strategies include:

  • Piperazine substitution : Replace 4-chlorophenyl with 4-methoxyphenyl to enhance selectivity for 5-HT₁A over D₂ receptors .
  • Pyrazole methylation : Test N-methyl vs. N-ethyl analogs to assess steric effects on receptor binding .
  • Fluorophenyl modifications : Introduce electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .

Resolving Contradictory Bioactivity Data

Q: How can conflicting results in receptor affinity or cytotoxicity be resolved? A: Contradictions may arise from:

  • Assay variability : Replicate studies across multiple cell lines (e.g., CHO vs. HEK-293) and normalize data to control ligands .
  • Off-target effects : Perform kinome-wide profiling to identify unintended kinase interactions .
  • Solubility artifacts : Pre-saturate the compound in assay buffers to avoid false negatives due to precipitation .

Physicochemical Properties and Bioavailability

Q: What key physicochemical properties influence bioavailability? A: Critical parameters include:

  • LogP : Target ~3.5 (measured via shake-flask method) to balance membrane permeability and solubility .
  • Aqueous solubility : Optimize using co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .
  • Melting point : A high mp (>200°C) may indicate crystalline stability but could hinder dissolution rates .

Metabolic Stability Assessment

Q: How can metabolic pathways and stability be evaluated? A: Methodological approaches:

  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Metabolite identification : Use UPLC-QTOF to detect hydroxylated or sulfoxide derivatives .

In Vitro Toxicity Profiling

Q: What models are suitable for preliminary toxicity assessment? A: Prioritize:

  • hERG inhibition assays : Patch-clamp electrophysiology to evaluate cardiac liability (IC₅₀ < 10 μM is high-risk) .
  • Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 72-hour exposure .
  • Genotoxicity : Conduct Ames tests with TA98 and TA100 bacterial strains .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。